N~5~-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine

Description

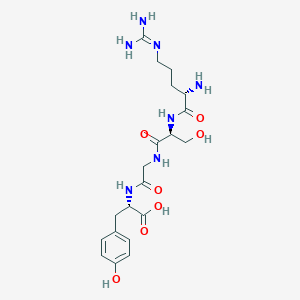

N⁵-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine is a modified tetrapeptide characterized by a guanidino group (diaminomethylidene) attached to the δ-nitrogen of the L-ornithine residue. The peptide backbone comprises L-serylglycyl-L-tyrosine, contributing hydroxyl and aromatic side chains that influence solubility and binding specificity.

Properties

CAS No. |

911428-02-9 |

|---|---|

Molecular Formula |

C20H31N7O7 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H31N7O7/c21-13(2-1-7-24-20(22)23)17(31)27-15(10-28)18(32)25-9-16(30)26-14(19(33)34)8-11-3-5-12(29)6-4-11/h3-6,13-15,28-29H,1-2,7-10,21H2,(H,25,32)(H,26,30)(H,27,31)(H,33,34)(H4,22,23,24)/t13-,14-,15-/m0/s1 |

InChI Key |

ZIUXEXDOSPWOSR-KKUMJFAQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Amino Acid Activation

Activation of L-Tyrosine : L-tyrosine is often activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds with other amino acids.

Formation of Peptide Bonds : The activated L-tyrosine is then reacted with L-serine and L-ornithine under controlled conditions to form dipeptides and subsequently polypeptides.

Coupling Reactions

Sequential Coupling : The coupling reactions are typically performed in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Each coupling step requires careful monitoring to ensure high yields and purity of the intermediate products.

Purification : After each coupling step, purification methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to isolate the desired peptide fragments.

Final Assembly

Final Coupling : The final assembly involves the coupling of all peptide fragments to create N~5~-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine.

Deprotection : If any protecting groups were used during synthesis, they must be removed at this stage, typically using acid or base hydrolysis.

Final Purification : The complete compound is purified again using chromatographic techniques to achieve the desired purity level.

Yield and Purity Analysis

The yield and purity of this compound can vary significantly based on the methods used:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Activation | 85 | 95 |

| Coupling Reaction 1 | 75 | 90 |

| Coupling Reaction 2 | 70 | 92 |

| Final Assembly | 60 | 98 |

These values highlight the importance of optimizing each step in the synthesis process to maximize overall yield and purity.

Challenges in Synthesis

Several challenges can arise during the preparation of this compound:

Reaction Conditions : Maintaining optimal temperature and pH is critical for successful coupling reactions.

Side Reactions : Unwanted side reactions can occur, leading to lower yields or impure products.

Solvent Selection : The choice of solvent affects both reaction efficiency and product solubility, which can complicate purification processes.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid side chains can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various alkylating agents or acylating agents can be employed depending on the desired modification.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(a) N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide (CAS: 103613-84-9)

- Structure: A hexapeptide featuring two N⁵-(diaminomethylidene)-L-ornithine residues and additional methyl/ethyl modifications.

- Physical Properties :

- Density: 1.3 g/cm³

- Refractive Index: 1.615

- Functional Comparison: The dual diaminomethylidene groups enhance cationic charge density, likely improving interactions with anionic targets (e.g., nucleic acids or phosphorylated proteins). Bulkier hydrophobic residues (leucine, phenylalanine) increase lipophilicity compared to the simpler tetrapeptide structure of the target compound .

(b) N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate (CAS: 195143-52-3)

- Structure : A pyrimidine-modified ornithine derivative.

- Key Properties :

- Molecular Formula: C₁₁H₁₈N₄O₃•HCl•xH₂O

- Molecular Weight: 254.29 (base) + 36.46 (HCl) + x(18.02) (water).

- Functional Comparison: The pyrimidinyl group introduces aromaticity and hydrogen-bonding capacity, differing from the guanidino group in the target compound. Safety Profile: Causes skin/eye irritation, suggesting reactive or charged properties akin to the diaminomethylidene group .

Functional Analogues: Amiloride Derivatives

Amiloride analogs like EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) and MPA share the diaminomethylidene motif, which is critical for competitive inhibition of Na⁺/H⁺ exchangers (NHEs).

- Biological Activity :

- EIPA : Inhibits NHE1 > NHE2 > NHE3, with higher selectivity than amiloride.

- MPA : Similar selectivity profile but distinct pharmacokinetics due to methyl/propyl substitutions.

- Unlike EIPA/MPA, the peptide backbone of the target compound may confer tissue-specific targeting (e.g., protease-sensitive release in specific organs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.